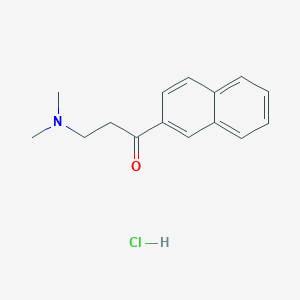

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride

Description

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride (CAS 5409-58-5) is a hydrochloride salt of a propanone derivative featuring a dimethylamino group and a naphthalen-2-yl substituent. It is primarily utilized as a key intermediate in the synthesis of Bedaquiline, an antituberculosis drug . The compound appears as a white to off-white powder with a molecular weight of 263.76 g/mol and is soluble in methanol. Its structure combines a planar naphthalene ring, a ketone group, and a tertiary amine, contributing to its reactivity and pharmaceutical relevance .

Properties

IUPAC Name |

3-(dimethylamino)-1-naphthalen-2-ylpropan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO.ClH/c1-16(2)10-9-15(17)14-8-7-12-5-3-4-6-13(12)11-14;/h3-8,11H,9-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGBZNXVOGIAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60492684 | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2631-61-0 | |

| Record name | 2631-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2631-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60492684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride typically involves the reaction of 2-naphthaldehyde with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Catalyst: Acid catalysts such as hydrochloric acid are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:

Large-scale reactors: To handle bulk quantities of reactants.

Automated control systems: To maintain optimal reaction conditions.

Purification steps: Such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Naphthoquinones.

Reduction: Alcohol derivatives.

Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Bind to enzymes: Inhibiting or activating their activity.

Interact with receptors: Modulating signal transduction pathways.

Affect cellular processes: Such as cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Positional Isomers

- 3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one hydrochloride (CAS 10320-49-7): This positional isomer differs only in the attachment site of the naphthalene group (1-yl vs. 2-yl). It shares the same molecular formula (C₁₅H₁₈ClNO) and solubility profile but may exhibit distinct pharmacokinetic properties due to steric or electronic effects from the naphthalene orientation .

| Property | Target Compound | 1-Naphthalenyl Analogue |

|---|---|---|

| CAS Number | 5409-58-5 | 10320-49-7 |

| Naphthalene Position | 2-yl | 1-yl |

| Structural Similarity Score | — | 0.98 |

| Molecular Weight (g/mol) | 263.76 | 263.76 |

| Solubility | Methanol | Methanol (assumed) |

Amino Group Modifications

- 3-(Benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one hydrochloride (CAS 1021868-92-7): Replacement of the dimethylamino group with a bulkier benzyl(isopropyl)amino substituent reduces structural similarity (score: 0.86).

Phenyl-Based Analogues

ALDH Inhibitors (Aldi Series)

- Aldi-2 (3-(Dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone hydrochloride): A phenyl derivative with fluorine and methoxy substituents, Aldi-2 is a potent aldehyde dehydrogenase (ALDH) inhibitor. Compared to the naphthalene-containing target compound, its smaller aromatic ring may enhance solubility but reduce lipophilicity, impacting membrane permeability .

| Property | Target Compound | Aldi-2 |

|---|---|---|

| Aromatic Group | Naphthalen-2-yl | 3-Fluoro-4-methoxyphenyl |

| Biological Activity | Bedaquiline precursor | ALDH inhibition |

| Key Substituents | None | F, OCH₃ |

Electron-Withdrawing Substituents

Heterocyclic Analogues

- 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride (CAS 5424-47-5): Replacement of naphthalene with a thiophene ring reduces aromatic surface area and alters electronic properties. Thiophene’s sulfur atom may facilitate unique interactions in biological systems .

Key Research Findings

Positional Isomerism : The 1-naphthalenyl isomer (CAS 10320-49-7) exhibits 98% structural similarity to the target compound but may differ in crystallinity and bioavailability due to packing effects in the solid state .

Amino Group Impact: Bulkier amino substituents (e.g., benzyl(isopropyl)) reduce similarity scores (0.86) and may hinder interactions with enzymatic targets .

Biological Activity: The naphthalene moiety in the target compound likely enhances binding to hydrophobic pockets in proteins, a property less pronounced in phenyl-based analogues like Aldi-2 .

Biological Activity

3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride, also known as DMAN, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : 3-(dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride

- CAS Number : 2631-61-0

- Molecular Formula : C15H18ClNO

- Molecular Weight : 263.77 g/mol

The compound features a naphthalene ring, which is known for its aromatic properties, combined with a dimethylamino group that may influence its biological interactions.

Antiproliferative Effects

Research indicates that DMAN exhibits significant antiproliferative activity against various cancer cell lines. A study published in MDPI evaluated the compound's effects on the MCF-7 breast cancer cell line, showing an IC50 value that suggests potent inhibition of cell growth. The results are summarized in the following table:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| DMAN | MCF-7 | 3.9 |

| Reference Compound (CA-4) | MCF-7 | 3.9 |

This indicates that DMAN has comparable potency to established anticancer agents.

The mechanism by which DMAN exerts its antiproliferative effects appears to involve the destabilization of tubulin assembly, which is critical for mitotic spindle formation during cell division. This destabilization leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

- In Vitro Studies : In a study focusing on various derivatives of naphthalene-based compounds, DMAN was found to induce significant cytotoxicity in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Stability Studies : Stability assessments under various conditions (acidic, alkaline, oxidative) showed that DMAN retains its structure and biological activity over time, making it a promising candidate for further development in therapeutic applications.

- Toxicological Profile : Preliminary toxicological assessments indicate moderate acute toxicity in animal models, with LD50 values ranging from 410 to 1600 mg/kg depending on the route of administration. These findings necessitate further investigation into the safety profile of DMAN before clinical application.

Q & A

Q. What are the recommended synthetic routes for 3-(Dimethylamino)-1-(naphthalen-2-yl)propan-1-one hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer: The synthesis typically involves three key steps:

Intermediate Formation: React 2-naphthol with a halogenated propanone derivative (e.g., propargyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) to form the naphthalen-2-yloxy intermediate .

Amination: Introduce the dimethylamino group via nucleophilic substitution using dimethylamine under catalytic conditions.

Hydrochloride Salt Formation: Treat the free base with hydrochloric acid to enhance solubility and stability .

Optimization Strategies:

- Use anhydrous solvents to minimize hydrolysis.

- Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) to adjust reaction times .

- Employ continuous flow reactors in industrial settings for consistent yields .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer:

- Chromatography: HPLC with UV detection (e.g., 254 nm) for impurity profiling, ensuring resolution ≥1.3 between related compounds .

- Spectroscopy:

- ¹H/¹³C NMR to confirm substituent positions on the naphthalene ring and dimethylamino group .

- Mass Spectrometry (MS) for molecular weight verification (expected [M+H]⁺ ~278.2).

- TLC: Use n-hexane:ethyl acetate (9:1) for rapid monitoring .

Q. What are the critical parameters to monitor during purification to ensure high yield and purity?

- Methodological Answer:

- Extraction: Use ethyl acetate for efficient separation of organic layers; dry over anhydrous Na₂SO₄ .

- Solvent Removal: Reduce pressure to avoid thermal degradation during rotary evaporation.

- Crystallization: Optimize solvent polarity (e.g., ethanol/water mixtures) to maximize crystal purity .

Advanced Research Questions

Q. How can researchers address discrepancies in yield reported across synthetic protocols?

- Methodological Answer: Discrepancies often arise from:

- Catalyst Variability: Transition-metal catalysts (e.g., Pd) may introduce side reactions; use controlled ligand systems.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) improve nucleophilicity but may retain water, reducing efficiency .

- Temperature Gradients: Optimize via kinetic studies (e.g., Arrhenius plots) to identify ideal thermal conditions .

Resolution: Standardize protocols using DOE (Design of Experiments) to isolate critical factors .

Q. What strategies minimize by-product formation during synthesis under varying reaction conditions?

- Methodological Answer:

- Stoichiometric Control: Maintain a 1:1 molar ratio of naphthol to propargyl bromide to avoid poly-substitution .

- By-Product Identification: Use LC-MS to detect impurities (e.g., unreacted naphthol or dimerized products) .

- Catalytic Optimization: Replace protic acids with Lewis acids (e.g., ZnCl₂) to reduce esterification side reactions .

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in experimental settings?

- Methodological Answer:

- Solubility: The hydrochloride salt increases aqueous solubility (~5–10 mg/mL in water) compared to the free base, facilitating biological assays .

- Stability:

- pH Sensitivity: Store at pH 4–6 to prevent free base precipitation.

- Thermal Stability: DSC analysis shows decomposition >200°C, allowing room-temperature handling .

Q. What mechanistic insights explain the compound’s reactivity in multi-step pharmaceutical syntheses (e.g., Bedaquiline intermediates)?

- Methodological Answer:

- Role as Intermediate: The dimethylamino group acts as a nucleophile in subsequent alkylation or acylation steps during Bedaquiline synthesis .

- Steric Effects: The naphthalene ring’s bulkiness directs regioselectivity in electrophilic substitutions (e.g., nitration at the 1-position) .

- Salt Stability: The hydrochloride form prevents amine oxidation during long-term storage, critical for API consistency .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the compound’s synthetic yield in peer-reviewed studies?

- Methodological Answer:

- Reproducibility Checks: Replicate protocols using identical reagents (e.g., anhydrous DMF vs. technical grade).

- By-Product Analysis: Compare impurity profiles via HPLC; differences may indicate unaccounted side reactions .

- Scale Effects: Pilot-scale reactions (e.g., >10 g) often show reduced yields due to mixing inefficiencies; optimize agitation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.